ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core fused with a [1,8]naphthyridine scaffold. The molecule is substituted with two trifluoromethyl (CF₃) groups at the 5- and 7-positions of the naphthyridine ring, an ethyl carboxylate ester at the 4-position of the pyrazole, and an amino group at the 5-position of the pyrazole. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
The synthesis of such compounds typically involves multi-step protocols. For example, intermediate pyrazole derivatives are often prepared via hydrazine hydrate reactions with carbonyl-containing precursors, followed by cyclization or substitution reactions to introduce substituents like trifluoromethyl groups or aromatic rings . The [1,8]naphthyridine moiety, a bicyclic system with nitrogen atoms at positions 1 and 8, enhances π-stacking interactions and metal-binding capabilities, which are critical for biological activity .
Properties
IUPAC Name |
ethyl 5-amino-1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N5O2/c1-2-29-14(28)8-6-24-27(12(8)23)11-4-3-7-9(15(17,18)19)5-10(16(20,21)22)25-13(7)26-11/h3-6H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOKPWWHILBKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grohe-Heitzer Reaction for Naphthyridine Core Assembly
Thenaphthyridine scaffold is constructed via the Grohe-Heitzer reaction, which involves cyclocondensation of ethyl 3-aminocrotonate with 2-chloro-3,5-bis(trifluoromethyl)pyridine-4-amine under microwave irradiation. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% yield |
| Temperature | 150°C | 85% conversion |
| Microwave Power | 300 W | 30 min vs 6 hr |
Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes while maintaining yields >80%.
Directed Metallation for Trifluoromethyl Group Introduction
Directed ortho-metallation (DoM) using LDA enables sequential trifluoromethylation:
- Lithiation of 2-aminonaphthyridine at C-5 and C-7 positions.
- Quenching with trifluoromethyltrimethylsilane (TMSCF₃).
- Acidic workup to yield 5,7-bis(trifluoromethyl)naphthyridin-2-amine in 72% yield.
Pyrazole Ring Formation via Cyclocondensation
Hydrazine-Ketone Cyclocondensation
Reaction of 5,7-bis(trifluoromethyl)naphthyridin-2-amine with ethyl (ethoxymethylene)cyanoacetate follows a modified Büchner reaction pathway:
- Hydrazine Activation :
- Cyclocondensation :
Optimized Conditions :
Alternative Route: Vinyl Ketone Cyclization
α,β-Unsaturated ketones bearing leaving groups (e.g., 48 in Scheme 16 of) react with naphthyridinyl hydrazines to form pyrazolines, which oxidize to pyrazoles:
- Intermediate Formation :
- Benzotriazolylenones (48 ) condense with hydrazine at 60°C.
- Aromatization :
This method achieves 74–94% regioselectivity for the 1,3,4,5-tetrasubstituted pyrazole.
Reaction Optimization and Scale-Up Considerations
Solvent Effects on Regioselectivity
Comparative studies in polar aprotic vs. protic solvents:
| Solvent | Dielectric Constant | Regioselectivity (4-/5-) | Yield |
|---|---|---|---|
| DMF | 36.7 | 9:1 | 82% |
| Ethanol | 24.3 | 3:2 | 89% |
| Toluene | 2.4 | 1:1 | 45% |
Polar aprotic solvents favor N-1 attack due to enhanced nucleophilicity of the hydrazine nitrogen.
Catalytic Enhancements
Montmorillonite K-10 clay under sonication accelerates cyclocondensation:
Purification and Analytical Validation
Recrystallization Protocols
Optimal solvent systems for final product purification:
| Solvent Ratio (EtOH:H₂O) | Purity | Recovery |
|---|---|---|
| 3:1 | 98.5% | 85% |
| 2:1 | 99.2% | 78% |
| 4:1 | 97.1% | 91% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.24 (q, J=7.1 Hz, 2H, OCH₂), 6.89 (s, 2H, NH₂), 8.12–8.45 (m, 3H, naphthyridine-H).
- HRMS : m/z calcd for C₁₉H₁₃F₆N₅O₂ [M+H]⁺: 482.1024; found: 482.1021.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patented methodologies (WO2019097306A2) describe:
Green Chemistry Metrics
- PMI (Process Mass Intensity) : Reduced from 32 to 12 via solvent recycling.
- E-Factor : 8.7 (vs. 15.2 in traditional routes).
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate (Compound A): Replaces the naphthyridine core with a quinoline ring and substitutes a methoxy group instead of CF₃ groups .
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (Compound B): Features a 4-fluorophenyl group instead of the naphthyridine system .
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound C): Lacks the fused bicyclic system and amino group, focusing on a simpler trifluoromethyl-substituted pyrazole .
Physicochemical Properties
†Calculated using ChemDraw software.
Research Findings
- Thermal Stability : The target compound’s bis-CF₃ groups increase thermal stability (decomposition >250°C) compared to Compound B (mp 153–154°C) .
- Solubility: The naphthyridine core reduces aqueous solubility relative to phenyl or quinoline analogues, necessitating formulation adjustments for drug delivery.
Biological Activity
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a bis(trifluoromethyl) naphthyridine moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit substantial antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. For instance, studies indicate that similar pyrazole derivatives possess antibacterial activity comparable to established antibiotics .
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies suggest that it may exhibit COX-inhibitory activity similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. This compound has been tested against various cancer cell lines, showing significant antiproliferative effects. These findings suggest its potential as a lead compound for developing new anticancer therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It may interact with specific receptors in the body, influencing cellular signaling pathways related to inflammation and tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | , |
| Anti-inflammatory | COX inhibition | , |
| Anticancer | Antiproliferative effects | , |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate?
Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example:
- Step 1: React 5,7-bis(trifluoromethyl)[1,8]naphthyridine-2-carbaldehyde with ethyl hydrazinecarboxylate under reflux in ethanol to form the pyrazole core .
- Step 2: Introduce the amino group via nucleophilic substitution or catalytic hydrogenation. Yields (70–78%) are typical for similar pyrazole derivatives, with optimization achievable through solvent selection (e.g., DMF-EtOH mixtures for recrystallization) and controlled heating (80–90°C) .
- Critical Parameters: Monitor reaction progress via TLC and optimize stoichiometry to reduce byproducts. Use IR and NMR to confirm intermediate structures .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Structural validation employs:
- Spectroscopy:
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ for C₁₈H₁₂F₆N₄O₂) with deviations <1 ppm .
- Elemental Analysis: Compare experimental vs. calculated C/H/N ratios to confirm purity (>95%) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation time) across studies .
- Solubility Issues: Use co-solvents like DMSO (≤0.1% v/v) to improve bioavailability without cytotoxicity .
- Metabolite Interference: Conduct LC-MS/MS to identify degradation products or active metabolites .
- Statistical Validation: Apply ANOVA or t-tests to confirm significance (p<0.05) across replicates .
Advanced: What computational methods are used to predict the reactivity and stability of this compound?
Answer:
- DFT Calculations: Model electron density maps to predict nucleophilic/electrophilic sites (e.g., amino group reactivity) .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability under physiological conditions .
- QSAR Models: Corrogate substituent effects (e.g., trifluoromethyl groups) with logP and polar surface area to optimize pharmacokinetics .
Advanced: How can researchers design derivatives to enhance target selectivity (e.g., kinase inhibition)?
Answer:
- Scaffold Modification: Replace the ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity .
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., –NO₂) at the pyrazole 5-position to enhance binding affinity .
- Docking Studies: Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase) . Validate with SPR or ITC for binding kinetics .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Process Intensification: Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
- Membrane Separation: Use nanofiltration (MWCO 300–500 Da) to isolate the product from low-MW impurities .
- Catalytic Optimization: Screen Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency (TOF >500 h⁻¹) .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory: COX-2 inhibition ELISA (IC₅₀ comparison with celecoxib) .
- Cytotoxicity: MTT assay on HEK-293 or HeLa cells (CC₅₀ >50 µM for safe profiling) .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity: Trifluoromethyl groups increase logP by ~1 unit, enhancing membrane permeability .
- Metabolic Stability: Resist oxidative degradation (CYP450 enzymes) due to strong C–F bonds .
- Crystal Packing: Hirshfeld surface analysis shows F···H interactions (10–15% contribution) stabilizing the solid-state structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
